![molecular formula C6H5BrN2S B2752610 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole CAS No. 134670-13-6](/img/structure/B2752610.png)

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

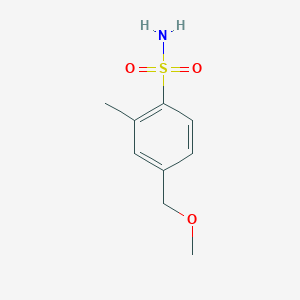

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular weight of 217.09 . It is a powder in physical form .

Synthesis Analysis

Imidazothiazoles, the class of compounds to which 5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole belongs, have been the subject of extensive research due to their potential applications in synthetic, structural, and biomedical research . The most studied type of such systems is imidazo[2,1-b]thiazoles .Molecular Structure Analysis

The IUPAC name of this compound is 5-bromo-6-methylimidazo[2,1-b][1,3]thiazole . Its InChI code is 1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3 .Applications De Recherche Scientifique

Antitubercular Activity

The synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has demonstrated significant antitubercular activity against Mycobacterium tuberculosis. A specific compound from this series showed high inhibitory activity, with minimal inhibitory concentration (MIC) values competitive with standard drugs like ethambutol and ciprofloxacin. The study highlighted the structure–activity relationship, revealing that specific substitutions on the imidazo[2,1-b][1,3,4]thiadiazole ring enhance inhibitory activity. Notably, these compounds did not exhibit toxicity to normal cell lines, indicating a lack of general cellular toxicity (Ramprasad et al., 2016).

Anticancer Properties

Novel derivatives of 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole have been synthesized and evaluated for their anticancer activities. Specific derivatives exhibited promising activity against a range of cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia, highlighting their potential as anticancer agents (Noolvi et al., 2011).

Antimicrobial and Antifungal Activities

Several derivatives of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamide have shown high degrees of antibacterial activity against Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin. These compounds also exhibited moderate activity against other pathogens, indicating their broad antimicrobial potential (Gadad et al., 2000).

Water Oxidation Catalysis

Ruthenium complexes with axial imidazole/DMSO ligands have been synthesized, demonstrating variable activity as water oxidation catalysts. The study provided insights into the structure-activity relationship, showing how the nature of axial ligands affects the catalytic activity. Specifically, a complex with one axial 5-bromo-N-methyl-imidazole and one axial DMSO exhibited a high initial turnover frequency, emphasizing the potential of these complexes in catalytic water oxidation (Wang et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-6-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTRBNIGZDVDMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methylimidazo[2,1-b][1,3]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2752527.png)

![2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2752532.png)

![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2752544.png)

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)